PF-2545920 - 1292799-56-4

PF-2545920

Catalog Number: EVT-1166528
CAS Number: 1292799-56-4
Molecular Formula: C25H20N4O
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-2545920, also known as PF-2545920, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). [, ] PDE10A is an enzyme that breaks down the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). [] These cyclic nucleotides are important signaling molecules in various cellular processes, including cell growth, differentiation, and neurotransmission. [] PF-2545920's ability to inhibit PDE10A has made it a valuable tool in scientific research, particularly in the fields of oncology and neuroscience.

A detailed description of the synthesis of PF-2545920 can be found in the publication by Verhoest et al. []. The synthesis involves a multi-step process utilizing structure-based drug design principles. Key steps include the identification of a unique "selectivity pocket" in the PDE10A enzyme and optimization of the molecule for desired pharmacological properties.

Future Directions
  • Exploring the therapeutic potential of PF-2545920 in other neurological and psychiatric disorders beyond schizophrenia, such as Parkinson’s disease. []
Source and Classification
  • Chemical Formula: C25H20N4OC_{25}H_{20}N_{4}O
  • Molar Mass: 392.462 g/mol
  • Drug Classification: Investigational drug; not yet approved for clinical use.
  • DrugBank ID: DB08387
  • CAS Number: 1037309-45-7

Mardepodect is part of a larger class of compounds known as phosphodiesterase inhibitors, which are being explored for various therapeutic applications due to their role in modulating intracellular signaling pathways .

Synthesis Analysis

The synthesis of Mardepodect involves several steps that utilize various organic chemistry techniques. The detailed synthetic route has not been publicly disclosed in full due to proprietary interests, but it generally includes:

  1. Formation of the Phenylpyrazole Skeleton: This typically involves cyclization reactions that form the pyrazole ring from appropriate precursors.
  2. Quinoline Core Construction: The quinoline structure is integrated through condensation reactions with suitable aldehydes or ketones.
  3. Final Modifications: The introduction of functional groups such as phenoxy and methylpyridine moieties is achieved through electrophilic aromatic substitution or similar methods.

Specific conditions such as temperature, reaction time, and catalysts (if any) are critical to optimizing yield and purity but are not extensively detailed in available literature .

Molecular Structure Analysis

The molecular structure of Mardepodect features a phenylpyrazole core linked to a quinoline moiety via a phenoxymethyl group. The structural characteristics include:

  • Core Structure: A five-membered pyrazole ring fused with a phenyl group.
  • Quinoline Moiety: A bicyclic aromatic structure contributing to the compound's pharmacological properties.
  • Functional Groups: Includes a succinic acid derivative which may influence solubility and bioavailability.

The three-dimensional conformation of Mardepodect is crucial for its interaction with the phosphodiesterase 10A enzyme, affecting its binding affinity and selectivity .

Chemical Reactions Analysis

Mardepodect primarily undergoes enzymatic reactions rather than traditional chemical transformations due to its role as a drug. Its interactions include:

  1. Inhibition of Phosphodiesterase 10A: This reaction leads to increased levels of cyclic adenosine monophosphate within cells, enhancing signaling pathways associated with dopamine receptor activity.
  2. Potential Metabolic Pathways: While specific metabolic pathways have not been fully characterized, it is expected that Mardepodect may be metabolized through liver enzymes, leading to various metabolites that could influence its pharmacokinetics and pharmacodynamics.

The inhibition potency has been quantified with an IC50 value indicating effective concentrations needed for biological activity .

Mechanism of Action

Mardepodect acts primarily by inhibiting phosphodiesterase 10A, which hydrolyzes cyclic adenosine monophosphate and cyclic guanosine monophosphate. The mechanism can be summarized as follows:

  1. Inhibition of Enzyme Activity: By binding to phosphodiesterase 10A, Mardepodect prevents the breakdown of cyclic nucleotides.
  2. Increased cAMP Levels: Elevated levels of cyclic adenosine monophosphate enhance signaling through dopamine D1 receptors while inhibiting D2 receptor signaling.
  3. Therapeutic Effects: This modulation is believed to contribute to antipsychotic effects and potentially improve cognitive function in disorders like schizophrenia.

Despite its promising mechanism, clinical trials have shown mixed results regarding efficacy in treating schizophrenia and Huntington's disease .

Physical and Chemical Properties Analysis

Mardepodect exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Poorly soluble in water (0.00149 mg/mL).
  • LogP (Partition Coefficient): Approximately 5.01, indicating lipophilicity which aids in CNS penetration.
  • Polar Surface Area: 52.83 Ų, suggesting potential permeability characteristics.
  • Hydrogen Bonding: Four hydrogen bond acceptors with no donors.

These properties influence Mardepodect’s absorption, distribution, metabolism, and excretion profiles .

Applications

Mardepodect has been primarily investigated for:

  1. Schizophrenia Treatment: As a novel approach targeting phosphodiesterase 10A to modulate dopaminergic signaling pathways.
  2. Huntington's Disease Research: Explored for its potential benefits in managing symptoms associated with this neurodegenerative disorder.
  3. Cancer Research: Recent studies suggest it may inhibit growth in glioblastoma cell lines, indicating potential repositioning for cancer therapies .

Although development for schizophrenia has been discontinued due to inadequate efficacy results, ongoing research into alternative applications continues to explore Mardepodect's therapeutic potential across various fields .

Introduction to Mardepodect

Historical Development and Nomenclature

Mardepodect, initially designated under the code name PF-2545920, represents a significant milestone in the pursuit of novel antipsychotic therapeutics. Discovered and developed by Pfizer Inc., this compound emerged from a structured medicinal chemistry program aimed at targeting phosphodiesterase 10A (PDE10A) for central nervous system disorders. The compound’s systematic chemical name is 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxymethyl)quinoline, reflecting its distinct heterocyclic architecture comprising pyrazole, pyridine, and quinoline moieties [1] [3]. The International Nonproprietary Name (INN) "mardepodect" was formally assigned during its clinical development phase. The transition from its discovery identifier (PF-2545920) to MP-10 and ultimately to mardepodect exemplifies the compound’s progression through preclinical and clinical evaluation pipelines [6] [8]. Development ceased in 2017 following Phase II clinical trials for schizophrenia and Huntington's disease, positioning it as a foundational agent for subsequent PDE10A inhibitor research despite not achieving market approval [1] [3].

Table 1: Chemical Identity of Mardepodect

PropertyValue
CAS Number898562-94-2 / 1292799-56-4
Molecular FormulaC~25~H~20~N~4~O
Systematic Name2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxymethyl]quinoline
SynonymsPF-2545920, PF-02545920, MP-10
IUPAC Name2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline
Molecular Weight392.46 g/mol
SMILES NotationCn1c(cc(n1)C2=cc=nc=c2)c3ccc(cc3)OCc4ccc5c(c4)ncccc5

Classification as a PDE10A Inhibitor

Mardepodect belongs to the pharmacological class of selective phosphodiesterase 10A inhibitors, characterized by high enzymatic specificity and potency. Biochemical analyses confirm its mechanism involves competitive inhibition of PDE10A’s catalytic domain, thereby reducing hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within striatal neurons [1] [4]. The compound exhibits an exceptionally low half-maximal inhibitory concentration (IC~50~) of 0.37–1.26 nM against human recombinant PDE10A in cell-free assays, with selectivity exceeding 1,000-fold over other phosphodiesterase subtypes (e.g., PDE1–PDE9, PDE11) [4] [6]. This specificity arises from structural complementarity between mardepodect’s quinoline-phenoxymethyl scaffold and hydrophobic subpockets within PDE10A’s binding site, as elucidated through X-ray crystallographic studies [1] [8].

Table 2: Selectivity Profile of Mardepodect Against Phosphodiesterase Enzymes

Phosphodiesterase SubtypeIC~50~ (nM)Selectivity Ratio vs. PDE10A
PDE10A0.37–1.261
PDE1C>10,000>8,000
PDE2A>10,000>8,000
PDE3B>10,000>8,000
PDE4D>10,000>8,000
PDE5A>10,000>8,000
PDE9A>10,000>8,000

Pharmacodynamic evaluations in rodent models demonstrate functional target engagement. Administration of mardepodect (0.3–5 mg/kg) elevates striatal cGMP levels by 3–5 fold and enhances phosphorylation of critical signaling proteins like glutamate receptor subunit GluR1 at serine-845 (pGluR1^S845^) and cAMP response element-binding protein at serine-133 (pCREB^S133^) [6] [9]. These molecular effects corroborate its ability to potentiate cyclic nucleotide signaling cascades in vivo [7].

Rationale for Targeting PDE10A in Neurological Disorders

The therapeutic rationale for mardepodect centers on PDE10A’s neuroanatomical restriction and its regulatory role in basal ganglia circuitry. PDE10A expression is highly enriched in medium spiny neurons of the striatum, constituting over 90% of this nucleus’ neuronal population. These neurons integrate dopaminergic, glutamatergic, and GABAergic inputs to govern motor control, motivation, and executive functions [2] [5] [7]. Biochemically, PDE10A hydrolyzes both cAMP and cGMP, thereby terminating downstream protein kinase A (PKA) and protein kinase G (PKG) signaling. Inhibiting PDE10A amplifies cyclic nucleotide gradients, modulating excitability in two parallel pathways:

  • Direct Pathway: Enhanced cAMP/PKA signaling potentiates dopamine D1 receptor-mediated neuronal activation, promoting locomotion and reward processing.
  • Indirect Pathway: Elevated cGMP/PKG signaling opposes dopamine D2 receptor-mediated inhibition, attenuating GABAergic output to the globus pallidus externus [2] [7] [9].

This dual modulation theoretically "rebalances" corticostriatal transmission disrupted in schizophrenia. Preclinical evidence indicates PDE10A inhibitors like mardepodect mimic effects of dopamine D2 antagonists in behavioral assays predictive of antipsychotic activity, such as suppression of amphetamine-induced hyperlocomotion and reduction in conditioned avoidance response [1] [7]. Unlike direct receptor antagonists, however, PDE10A inhibition avoids complete blockade of dopaminergic transmission, potentially mitigating extrapyramidal symptoms and hyperprolactinemia associated with conventional antipsychotics [5] [9].

Furthermore, PDE10A inhibition may confer neuroprotective benefits in neurodegenerative conditions. Huntington’s disease involves early degeneration of striatal medium spiny neurons, where PDE10A expression declines concomitantly with motor dysfunction. Elevating cyclic nucleotides via mardepodect enhances CREB-mediated transcription of neurotrophic factors (e.g., brain-derived neurotrophic factor), promoting neuronal survival and synaptic plasticity in models of striatal degeneration [1] [5]. Clinical development for Huntington’s disease progressed to Phase II trials based on this rationale, though efficacy outcomes did not warrant further advancement [3] [8].

Figure: Mechanism of Mardepodect in Striatal Medium Spiny Neurons

Cortical Glutamate Input → ↑cAMP/cGMP → PKA/PKG Activation  │  ├─ Direct Pathway: D1 Receptor → ↑GABAergic Output to GPi/SNr → Motor Facilitation  │  └─ Indirect Pathway: D2 Receptor ↓ → ↓GABAergic Output to GPe → Motor Inhibition  ↑A2A Receptor Signaling  

Abbreviations: GPi = Globus Pallidus interna; SNr = Substantia Nigra pars reticulata; GPe = Globus Pallidus externa

Properties

CAS Number

1292799-56-4

Product Name

Mardepodect

IUPAC Name

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline

Molecular Formula

C25H20N4O

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3

InChI Key

AZEXWHKOMMASPA-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5

Synonyms

((11)C)MP-10
(11C)MP-10 cpd
2-((4-(1-((11)C)methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)-quinoline
2-((4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy)methyl)quinoline
MP-10 compound
PF-02545920
PF-2545920
PF-920

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.